2-Oxo-2-phenylethyl 4-tert-butylbenzoate
CAS No.: 63370-06-9
Cat. No.: VC21319777
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63370-06-9 |
|---|---|
| Molecular Formula | C19H20O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | phenacyl 4-tert-butylbenzoate |
| Standard InChI | InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
| Standard InChI Key | NIXSOSYCLZNKAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Introduction
2-Oxo-2-phenylethyl 4-tert-butylbenzoate is an organic compound belonging to the class of esters, which are formed by the reaction of an alcohol and a carboxylic acid. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry, featuring a phenyl group and a tert-butyl group attached to a benzoate moiety.
Synthesis Methods
The synthesis of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate typically involves several steps, starting from commercially available materials such as 4-tert-butylbenzoic acid and phenylethylamine derivatives. One synthesis route involves reacting 4-tert-butylbenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride, using triethylamine as a base to facilitate the reaction. The product can be purified through recrystallization or chromatography.
Applications and Biological Activity
This compound is of interest in various fields due to its potential applications in organic synthesis and medicinal chemistry. Research suggests that compounds similar to 2-Oxo-2-phenylethyl 4-tert-butylbenzoate may influence pathways related to pain perception and inflammation through interactions with biochemical pathways and molecular targets.
| Application Area | Potential Use |
|---|---|
| Organic Synthesis | Intermediate for complex molecules |
| Medicinal Chemistry | Potential anti-inflammatory or analgesic properties |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Oxo-2-phenylethyl 4-tert-butylbenzoate, such as 2-Oxo-2-phenylethyl benzoate and 4-Methylbenzoate. These compounds illustrate the diversity of chemical behavior within this class of molecules, highlighting the unique features of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate that may influence its applications and interactions.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 2-Oxo-2-phenylethyl benzoate | Similar core structure without tert-butyl group | Often used as a precursor for other derivatives |
| 4-Methylbenzoate | Methyl substitution on the benzoate ring | Exhibits different solubility and reactivity |
| Phenacyl benzoate | Basic phenacyl structure with benzoic acid | Known for its use in photochemistry applications |
| 4-Tert-butylaniline | Contains an amine group instead of carbonyl | Displays different biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume